molecular formula C7H8BrNO3S B3221172 4-Bromo-2-methoxybenzenesulfonamide CAS No. 1206143-12-5

4-Bromo-2-methoxybenzenesulfonamide

Cat. No.: B3221172
CAS No.: 1206143-12-5
M. Wt: 266.11 g/mol
InChI Key: UTHDGJIMJMUXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methoxybenzenesulfonamide: is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxybenzenesulfonamide typically involves the bromination of 2-methoxybenzenesulfonamide. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Bromo-2-methoxybenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It is investigated for its role in enzyme inhibition and as a precursor for drug development .

Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it valuable in various industrial processes .

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the sulfonamide group can bind to the active site of enzymes, blocking their activity. The bromine and methoxy groups may enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

  • 4-Bromo-2-methoxybenzenesulfonyl chloride
  • 4-Bromo-2-methoxybenzenesulfonic acid
  • 4-Bromo-2-methoxybenzenesulfonamide derivatives

Comparison: Compared to its analogs, this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the bromine atom and methoxy group influences its chemical behavior, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-bromo-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHDGJIMJMUXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-methoxybenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-methoxybenzenesulfonamide
Reactant of Route 4
4-Bromo-2-methoxybenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-methoxybenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.